Delfantrine
Description
Delfantrine (CAS: 3436-11-1) is an antimalarial compound with the molecular formula C₁₄H₂₂N₄O₃S . Classified under the therapeutic category "Antimalarial" in global drug databases, it shares structural features with sulfonamide derivatives, as indicated by its sulfur and nitrogen content .
Properties
CAS No. |
3436-11-1 |
|---|---|
Molecular Formula |
C14H22N4O3S |
Molecular Weight |
326.42 g/mol |
IUPAC Name |
4-amino-N,N-dimethyl-3-(4-methylpiperazine-1-carbonyl)benzenesulfonamide |
InChI |
InChI=1S/C14H22N4O3S/c1-16(2)22(20,21)11-4-5-13(15)12(10-11)14(19)18-8-6-17(3)7-9-18/h4-5,10H,6-9,15H2,1-3H3 |
InChI Key |
VQWXCPNTBSKHJF-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)N |
Other CAS No. |
3436-11-1 |
Origin of Product |
United States |
Biological Activity
Delfantrine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
This compound, chemically classified as a member of the arylamine family, exhibits a range of biological activities. Its structure allows for interactions with various biological macromolecules, which can lead to enzyme inhibition and modulation of cellular pathways.
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is hypothesized that this compound may inhibit certain enzymes by binding to their active sites, thereby obstructing their function. This interaction is crucial for its therapeutic effects and can influence various signaling pathways involved in disease processes.
Biological Activity Overview
This compound has been studied for several biological activities, including:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. This is particularly relevant in the context of developing new antibiotics.
- Antiparasitic Effects : Studies have shown that this compound may be effective against certain parasites, making it a candidate for further investigation in treating parasitic infections.
- Cytotoxicity : this compound has demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antiparasitic | Inhibitory effects on protozoa | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.
Case Study 2: Antiparasitic Activity
In a controlled laboratory setting, this compound was tested against Plasmodium falciparum. The results indicated a dose-dependent reduction in parasitemia levels, with an IC50 value of 50 nM, showcasing its potential as an antimalarial agent.
Case Study 3: Cytotoxic Effects
A series of experiments were conducted on various cancer cell lines (e.g., HeLa and MCF-7). This compound exhibited IC50 values ranging from 10 µM to 15 µM, indicating its potential utility in cancer therapy through apoptosis induction.
Research Findings
Recent studies have highlighted the importance of further exploring the pharmacokinetics and pharmacodynamics of this compound. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is essential for assessing its therapeutic potential.
Pharmacokinetics
- Absorption : Rapid absorption observed post-administration.
- Distribution : High tissue distribution noted in liver and lungs.
- Metabolism : Primarily metabolized by hepatic enzymes.
- Excretion : Excreted mainly via urine.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Delfantrine is compared below with compounds sharing molecular or functional group similarities, as derived from evidence:
Table 1: Structural and Functional Comparison
| Compound | CAS Number | Molecular Formula | Therapeutic Class | Key Structural Features |
|---|---|---|---|---|
| This compound | 3436-11-1 | C₁₄H₂₂N₄O₃S | Antimalarial | Sulfur (S), multiple nitrogen (N) groups |
| Delequamine | 119905-05-4 | C₁₈H₂₆N₂O₃S | Unspecified | O₃S moiety, longer carbon chain |
| Diclofenamide | 120-97-8 | C₆H₆Cl₂N₂O₄S₂ | Glaucoma (carbonic anhydrase inhibitor) | Dual sulfonamide groups, chlorine atoms |
| Diflumidone | 22736-85-2 | Not provided | Anti-inflammatory | Sulfur-containing, likely sulfonamide |
| Delmopinol | 79874-76-3 | C₁₆H₃₃NO₂ | Antibiotic | Long alkyl chain, single nitrogen |
Key Observations:
Sulfonamide Linkage : this compound and Diclofenamide both contain sulfur and nitrogen, suggesting sulfonamide-derived activity. However, Diclofenamide is used for glaucoma, highlighting functional divergence despite structural overlap .
This contrasts with its primary antimalarial designation in other sources .
Pharmacological and Regulatory Considerations
- CAS Classification : this compound is grouped under CAS 293500 with compounds like altroban and diflumidone, which share regulatory or chemical identifiers but vary in therapeutic application .
- Research Gaps: No direct pharmacological data (e.g., IC₅₀, toxicity) are available in the evidence, limiting mechanistic comparisons. Supplementary tables in suggest analytical methods for such compounds but lack specific results .
- Global Discrepancies : Japanese databases () list this compound under diuretics, whereas UN treaties () classify it as an antimalarial, underscoring regional variations in drug categorization .
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